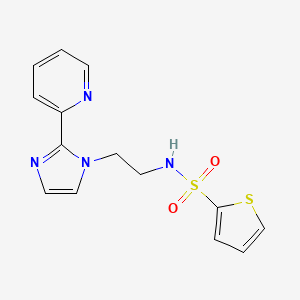

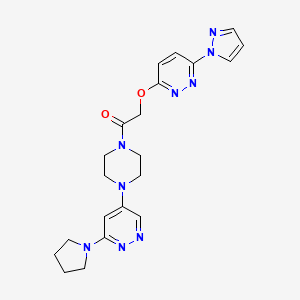

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a pyridine ring, an imidazole ring, and a thiophene ring linked by ethyl chains . Pyridine and imidazole are aromatic heterocyclic compounds, which means they contain a ring structure with alternating single and double bonds, and at least one of the atoms in the ring is a non-carbon atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine and imidazole rings might be formed using methods such as the Chichibabin synthesis or the Debus-Radziszewski imidazole synthesis . The thiophene ring could be introduced through a Paal-Knorr synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of three different heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the sulfonamide group. For example, the pyridine ring might undergo electrophilic substitution reactions, while the imidazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might make the compound relatively stable and resistant to degradation .科学的研究の応用

Synthesis and Antibacterial Evaluation

Research efforts have led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities. For instance, Azab et al. (2013) explored the synthesis of new heterocyclic compounds aiming to utilize them as potent antibacterial agents. Their study highlighted the potential of these compounds, with eight of them showing high activities against bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Heterocyclic Compound Synthesis

The development of one-pot synthesis methods for creating N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides has been achieved, showcasing efficient routes to target heterocyclic compounds. Rozentsveig et al. (2013) described a one-pot two-stage method, providing a new approach to synthesize these complex molecules with potential applications in drug development and materials science (Rozentsveig et al., 2013).

Antiproliferative Agents

In the search for novel antiproliferative agents, Bashandy et al. (2014) designed and synthesized pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety. Their study highlights the significance of these derivatives in exhibiting higher antiproliferative activity compared to doxorubicin, showcasing their potential as cancer therapeutics (Bashandy et al., 2014).

Novel Materials Development

The synthesis of densely functionalized pyrroles and thiophenes from reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes has been investigated. Cheng et al. (2010) provided new pathways for creating polyfunctionalized derivatives, opening up possibilities in material science for the development of novel materials with unique properties (Cheng, Peng, & Li, 2010).

Analytical and Detection Techniques

Wang et al. (2012) developed a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols, utilizing intramolecular charge transfer pathways. This advancement in analytical techniques provides a promising approach for the sensitive and selective detection of toxic benzenethiols and biologically active aliphatic thiols in chemical, biological, and environmental sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c19-22(20,13-5-3-11-21-13)17-8-10-18-9-7-16-14(18)12-4-1-2-6-15-12/h1-7,9,11,17H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBQQGIAUODBKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)

![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B2981425.png)

![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)

![N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2981435.png)